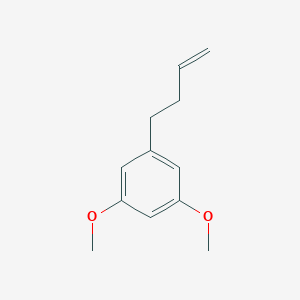

4-(3,5-Dimethoxyphenyl)-1-butene

Description

Properties

IUPAC Name |

1-but-3-enyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBLDXKATVPHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641220 | |

| Record name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111540-02-4 | |

| Record name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3,5-Dimethoxyphenyl)-1-butene CAS 111540-02-4 properties

Executive Summary

4-(3,5-Dimethoxyphenyl)-1-butene (CAS 111540-02-4) is a specialized aryl-alkene intermediate primarily utilized in the synthesis of resorcinolic lipids , cannabinoid analogs , and hybrid stilbenoids .[1] Distinguished by its 3,5-dimethoxy substitution pattern—mimicking the "olivetol" core found in cannabinoids and the A-ring of pterostilbene—this molecule serves as a critical chemical probe for Structure-Activity Relationship (SAR) studies focusing on lipophilic chain length and unsaturation.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, a validated synthesis protocol via Grignard coupling, and a strategic overview of its applications in medicinal chemistry.

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8][9]

The 3,5-dimethoxy substitution pattern renders the phenyl ring electron-rich, making it susceptible to electrophilic aromatic substitution, while the terminal alkene provides a versatile handle for functionalization (e.g., metathesis, hydroboration, epoxidation).

Table 1: Physicochemical Specifications

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Colorless to pale yellow oil | Standard state at STP |

| Boiling Point | 285.0 ± 20.0 °C (Predicted) | At 760 mmHg |

| Density | 0.984 ± 0.06 g/cm³ | Liquid phase |

| LogP | ~3.42 | High lipophilicity; membrane permeable |

| Refractive Index | 1.512 | Optical characteristic |

| Solubility | DMSO, Chloroform, Methanol, DCM | Insoluble in water |

| Flash Point | >110 °C | Safety threshold |

Synthetic Methodology: The Grignard Coupling Protocol

While various routes exist (e.g., Wittig olefination), the most direct and atom-economical method for constructing the 4-aryl-1-butene skeleton is the Grignard coupling of 3,5-dimethoxybenzyl bromide with allylmagnesium bromide . This approach avoids the thermodynamic ambiguity of internal alkene formation often seen in Wittig reactions.[1]

Reaction Logic

The synthesis relies on the nucleophilic attack of the allyl Grignard reagent on the benzylic carbon.[1] The 3,5-dimethoxy groups are stable under these basic conditions, provided moisture is rigorously excluded.

Step-by-Step Protocol

Reagents:

-

3,5-Dimethoxybenzyl bromide (1.0 equiv)

-

Allylmagnesium bromide (1.0 M in Et₂O, 1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Workflow:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

).[1] -

Solvation: Dissolve 3,5-dimethoxybenzyl bromide (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer Allylmagnesium bromide (12 mmol) to the addition funnel. Add dropwise to the benzyl bromide solution over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.[1]

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the benzyl bromide.

-

Quench: Cool the mixture back to 0°C. Carefully quench with saturated

solution (20 mL) to destroy excess Grignard reagent. -

Extraction: Extract the aqueous layer with Diethyl Ether (

mL). Combine organic layers and wash with brine.[1][3] -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure alkene.

Synthetic Pathway Visualization[1][3]

Figure 1: Grignard coupling pathway for the synthesis of CAS 111540-02-4, highlighting the convergent assembly of the benzyl and allyl fragments.[4]

Mechanistic & Biological Context[1][4][9][16][17][18]

The utility of 4-(3,5-Dimethoxyphenyl)-1-butene lies in its structural homology to key pharmacophores. It acts as a "truncated" or "unsaturated" analog of naturally occurring resorcinolic lipids.[1]

Structural Homology & SAR Implications[1][17]

-

Cannabinoid Mimetics: The 3,5-dimethoxy ring corresponds to the "olivetol" moiety in THC and CBD.[1] The butene chain mimics the pentyl side chain.[1] Researchers use this alkene to introduce rigidity (via the double bond) or as a handle to attach polar headgroups, probing the hydrophobic pocket of CB1/CB2 receptors.

-

Stilbenoid Precursors: Through cross-metathesis (e.g., Grubbs catalyst) with styrene derivatives, this molecule can be converted into Pterostilbene analogs (3,5-dimethoxy-4'-hydroxystilbene), which exhibit potent antioxidant and anti-aging properties.

Biological Signaling Potential

While the molecule itself is an intermediate, its derivatives modulate pathways associated with inflammation and oxidative stress.[1]

Figure 2: Strategic application of CAS 111540-02-4 in divergent synthesis to access distinct pharmacological classes.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

- 6.35 (d, 2H): Aromatic protons at positions 2 and 6 (ortho to methoxy, para to chain).

- 6.30 (t, 1H): Aromatic proton at position 4 (between methoxy groups).[1]

-

5.85 (m, 1H): Alkene proton (

-

5.05 (m, 2H): Terminal alkene protons (

-

3.78 (s, 6H): Methoxy protons (

-

2.65 (t, 2H): Benzylic methylene (

-

2.35 (q, 2H): Homo-allylic methylene (

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): 192 m/z[1] -

Base Peak: 151 m/z (Tropylium ion equivalent or loss of allyl radical).[1]

Handling & Safety Profile

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkenes can form peroxides upon prolonged exposure to air.[1]

-

Hazards: Irritant to eyes and skin.[1] Use standard PPE (nitrile gloves, safety goggles).

-

Stability: Stable for >12 months if stored correctly.[1] Avoid strong oxidizing agents (e.g., KMnO₄) unless intended for reaction.

References

-

Synthetic Methodology (Analogous): Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. PrepChem. Available at: [Link]

-

General Grignard Protocols: Allylation of Benzylic Halides. Organic Syntheses, Coll. Vol. 8, p. 220.[1] Available at: [Link]

Sources

3,5-dimethoxy-homoallylbenzene chemical structure

An In-Depth Technical Guide to 3,5-dimethoxy-homoallylbenzene: Structure, Synthesis, and Applications

Introduction

Within the vast landscape of aromatic compounds, those featuring methoxy and allyl functionalities hold a special significance due to their prevalence in natural products and their utility as versatile synthetic intermediates.[1] 3,5-dimethoxy-homoallylbenzene, also known by its IUPAC name 1,3-dimethoxy-5-(but-3-en-1-yl)benzene, is a structurally intriguing molecule that combines a resorcinol dimethyl ether backbone with a four-carbon unsaturated side chain. This arrangement provides a unique scaffold for chemical exploration. While not as widely studied as its allylbenzene isomer (1,3-dimethoxy-5-allylbenzene), the homoallylic linkage presents distinct synthetic challenges and opportunities.

This technical guide offers a comprehensive examination of 3,5-dimethoxy-homoallylbenzene, designed for researchers, chemists, and drug development professionals. We will dissect its chemical structure through spectroscopic analysis, provide detailed, field-proven synthetic protocols, and explore its potential relevance in medicinal chemistry, grounding all claims in authoritative references.

Chemical Structure and Properties

The structural identity of a molecule is the foundation of its chemical behavior and biological activity. This section details the key identifiers, physicochemical properties, and spectroscopic signature of 3,5-dimethoxy-homoallylbenzene.

Nomenclature and Core Properties

The compound is systematically named based on the substitution pattern of the benzene ring. The "homoallyl" prefix indicates that the allyl group is extended by one methylene (-CH2-) unit.

| Property | Value | Reference |

| IUPAC Name | 1,3-dimethoxy-5-(but-3-en-1-yl)benzene | N/A (Derived) |

| Synonyms | 4-(3,5-Dimethoxyphenyl)-1-butene | N/A (Derived) |

| CAS Number | Not explicitly found, related to allyl isomer 64118-89-4 | [2] |

| Molecular Formula | C₁₂H₁₆O₂ | N/A (Derived) |

| Molecular Weight | 192.25 g/mol | N/A (Derived) |

| XLogP3-AA | ~3.3 (Estimated) | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of a synthesized compound. The following is a predicted spectroscopic profile based on the known effects of the constituent functional groups.[3][4][5]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~6.3-6.4 ppm (3H, m): Aromatic protons. The proton at C4 (between the methoxy groups) will likely appear as a triplet, while the two equivalent protons at C2 and C6 will appear as a doublet.

-

δ ~5.8-5.9 ppm (1H, m): Olefinic proton (-CH=CH₂). This multiplet arises from coupling to the terminal vinyl protons and the adjacent methylene group.

-

δ ~4.9-5.1 ppm (2H, m): Terminal olefinic protons (=CH₂). These protons will exhibit complex splitting due to geminal and vicinal coupling.

-

δ 3.78 ppm (6H, s): Protons of the two equivalent methoxy (-OCH₃) groups. Their equivalence results in a sharp singlet.

-

δ ~2.6-2.7 ppm (2H, t): Benzylic protons (-Ar-CH₂-). These protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the neighboring methylene group.

-

δ ~2.3-2.4 ppm (2H, q): Allylic protons (-CH₂-CH=). These protons are adjacent to the double bond and will show splitting from both the benzylic and olefinic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~160.8 ppm: Aromatic carbons attached to methoxy groups (C3, C5).

-

δ ~145.0 ppm: Quaternary aromatic carbon (C1).

-

δ ~138.0 ppm: Olefinic carbon (-CH=).

-

δ ~115.0 ppm: Olefinic carbon (=CH₂).

-

δ ~106.5 ppm: Aromatic carbons at C2 and C6.

-

δ ~97.5 ppm: Aromatic carbon at C4.

-

δ ~55.2 ppm: Methoxy carbons (-OCH₃).

-

δ ~35-36 ppm: Benzylic carbon (-Ar-CH₂-).

-

δ ~34-35 ppm: Allylic carbon (-CH₂-CH=).

IR (Infrared) Spectroscopy:

-

~3075 cm⁻¹: C-H stretch (vinylic).

-

~2950-3000 cm⁻¹: C-H stretch (aromatic).

-

~2850-2930 cm⁻¹: C-H stretch (aliphatic).

-

~1640 cm⁻¹: C=C stretch (alkene).

-

~1590-1600 cm⁻¹: C=C stretch (aromatic ring).

-

~1205 cm⁻¹: C-O stretch (asymmetric, aryl ether).

-

~1050 cm⁻¹: C-O stretch (symmetric, aryl ether).

-

~910 cm⁻¹: =C-H bend (out-of-plane, monosubstituted alkene).

MS (Mass Spectrometry):

-

M⁺ at m/z 192: Molecular ion peak.

-

Key Fragment at m/z 151: Loss of the allyl group (-C₃H₅), resulting in the stable 3,5-dimethoxybenzyl cation.

Synthesis Methodologies

The synthesis of 3,5-dimethoxy-homoallylbenzene can be approached through several established organometallic and rearrangement strategies. We present a robust method utilizing a Grignard reagent, a cornerstone of C-C bond formation.[6]

Synthesis via Grignard Coupling

This pathway involves the reaction of an organometallic species, specifically a 3,5-dimethoxybenzyl Grignard reagent, with an allyl halide. The primary challenge in this approach lies in the generation of the benzyl Grignard reagent, which can be prone to side reactions like Wurtz coupling.[7] However, with careful control of conditions, this remains a highly effective route.

A more reliable variant involves reacting allylmagnesium bromide with 3,5-dimethoxybenzyl bromide . Allyl Grignard reagents are readily prepared and offer high reactivity.[8][9]

Step 1: Preparation of 3,5-Dimethoxybenzyl Bromide

-

Rationale: The starting alcohol, 3,5-dimethoxybenzyl alcohol, is commercially available.[10] It is converted to the more reactive bromide to facilitate nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath).

-

Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to yield crude 1-(bromomethyl)-3,5-dimethoxybenzene, which can be used directly or purified by chromatography.[11]

-

Step 2: Grignard Coupling Reaction

-

Rationale: Allylmagnesium bromide, a potent nucleophile, will displace the bromide from the benzylic position to form the target C-C bond.[12] Anhydrous conditions are critical as Grignard reagents react readily with protic solvents like water.[6]

-

Procedure:

-

To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of allylmagnesium bromide (1.2 eq, typically 1.0 M in diethyl ether) dropwise.

-

Stir the reaction at room temperature overnight. Monitor progress by TLC.

-

Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure 3,5-dimethoxy-homoallylbenzene.

-

Caption: Synthesis of 3,5-dimethoxy-homoallylbenzene via Grignard coupling.

Potential Applications in Drug Development

The 3,5-dimethoxybenzene motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[13][14] The methoxy groups can significantly influence a molecule's properties, affecting everything from target binding affinity to metabolic stability.[1]

A Scaffold for Bioactive Molecules

-

Anticancer Potential: The related 3,4,5-trimethoxyphenyl group is a critical pharmacophore in the combretastatin family, which are potent inhibitors of tubulin polymerization.[15] Derivatives of 3,5-dimethoxybenzaldehyde and 3,5-dimethoxystilbene have also shown promising cytotoxic and larvicidal activities.[16][17] The structure of 3,5-dimethoxy-homoallylbenzene makes it an attractive starting point for the synthesis of novel analogs targeting cell proliferation pathways.

-

Antimicrobial and Antifungal Activity: Dimethoxybenzene derivatives, such as eugenol, are well-known for their broad-spectrum antimicrobial properties, often by disrupting microbial cell membranes.[13] The specific 3,5-dimethoxy substitution pattern has been linked to antifungal activity, suggesting that 3,5-dimethoxy-homoallylbenzene could serve as a precursor for new antifungal agents.[17]

-

Structure-Activity Relationship (SAR) Insights: The biological activity of dimethoxybenzene derivatives is highly dependent on the position of the methoxy groups and the nature of other substituents.[13] The homoallyl chain provides a flexible, lipophilic tether that can be further functionalized (e.g., via epoxidation, dihydroxylation, or oxidation) to explore interactions with biological targets and fine-tune the molecule's pharmacokinetic profile.

Future Research Directions

The synthesis of 3,5-dimethoxy-homoallylbenzene opens the door to creating a library of novel compounds for biological screening. Future work could focus on:

-

Functionalization of the Alkene: Exploring reactions at the terminal double bond to introduce new functional groups (alcohols, epoxides, amines) that could enhance biological activity or serve as handles for conjugation.

-

Bioisosteric Replacement: Replacing the methoxy groups with other electron-donating groups to probe the electronic requirements for target binding.

-

Screening against Key Targets: Evaluating the compound and its derivatives against panels of cancer cell lines, microbial strains, and specific enzymes like tyrosinase or kinases, which are known to be modulated by similar structures.[11]

Caption: Workflow from core synthesis to drug discovery applications.

Conclusion

3,5-dimethoxy-homoallylbenzene is a valuable chemical entity whose structure has been thoroughly characterized by established spectroscopic principles. Its synthesis, achievable through robust organometallic routes like Grignard coupling, provides a reliable source of material for further investigation. While specific biological data on this exact molecule is sparse, its structural relationship to a wide array of known bioactive dimethoxybenzene compounds positions it as a highly promising scaffold for future research in drug discovery and development. The methodologies and insights provided in this guide serve as a foundational resource for scientists aiming to explore the chemical and biological potential of this versatile molecule.

References

- 3,5-Dimethoxyallylbenzene - HerbPedia (2013). Wikidot.

- Claisen rearrangement - Wikipedia. Wikipedia.

- Claisen Rearrangement - Alfa Chemistry (2025). Alfa Chemistry.

- The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC.

- Claisen Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal.

- Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (2025). Reddit.

- Claisen Rearrangement | TCI EUROPE N.V.. TCI Chemicals.

- 2 - Organic Syntheses Procedure. Organic Syntheses.

- Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs (2016). PubMed.

- The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.

- Allylic Grignard reagents. Science of Synthesis.

- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv

- (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol (2023). MDPI.

- A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes (2025).

- Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Benchchem.

- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m

- Grignard Reagents. Sigma-Aldrich.

- Pd-catalyzed allylative dearomatisation using Grignard reagents (2023). University of Groningen Research Portal.

- Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols (2025).

- Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Applic

- Synthesis of 3,4,5-Trimethoxybenzaldehyde

- 3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL) (2023). SciELO.

- CAS 705-76-0: 3,5-Dimethoxybenzenemethanol. CymitQuimica.

- Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

- 3,5-Dimethoxybenzaldehyde 98 7311-34-4. Sigma-Aldrich.

- 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem.

- Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection | Request PDF (2025).

- Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure (2024). Sciforum.

- 3,5-Dimethoxytoluene(4179-19-5) 1H NMR spectrum. ChemicalBook.

- Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep).

- The role of the methoxy group in approved drugs (2024). PubMed.

- Certified Reference Material 1,3,5-Trimethoxybenzene (2022). Sigma-Aldrich.

- 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution (2025).

- Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods (2024). ClinicSearch.

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethoxyallylbenzene - HerbPedia [herbpedia.wikidot.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]

- 6. 格氏試劑 [sigmaaldrich.com]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. CAS 705-76-0: 3,5-Dimethoxybenzenemethanol | CymitQuimica [cymitquimica.com]

- 11. scielo.br [scielo.br]

- 12. research.rug.nl [research.rug.nl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sciforum.net [sciforum.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1,3-Dimethoxy-5-(but-3-en-1-yl)benzene: A Privileged Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1,3-dimethoxy-5-(but-3-en-1-yl)benzene , a key organic intermediate with significant potential in medicinal chemistry. We will explore its precise chemical identity, a robust synthetic pathway, and its critical role as a structural motif in the development of potent therapeutic agents, particularly tubulin polymerization inhibitors.

Nomenclature and Structure Elucidation

The compound, commonly represented as 4-(3,5-dimethoxyphenyl)but-1-ene, is more accurately named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The principal functional group is the benzene ring, which is designated as the parent structure.

-

Correct IUPAC Name: 1,3-Dimethoxy-5-(but-3-en-1-yl)benzene

-

Synonyms: 4-(3,5-dimethoxyphenyl)but-1-ene, 3,5-Dimethoxy-1-(but-3-en-1-yl)benzene

-

Rationale: The benzene ring is substituted with two methoxy groups at positions 1 and 3, and a four-carbon chain at position 5. The chain is numbered starting from the point of attachment to the ring, placing the double bond at the third position, hence "but-3-en-1-yl".

Physicochemical and Calculated Properties

While extensive experimental data for this specific compound is not publicly available, its fundamental properties can be calculated. For context, experimental data for the parent scaffold, 1,3-dimethoxybenzene, are provided.[1]

| Property | Value (Calculated/Known) | Data Source |

| Molecular Formula | C₁₂H₁₆O₂ | (Calculated) |

| Molar Mass | 192.25 g/mol | (Calculated) |

| Appearance | Expected to be a colorless to pale yellow liquid | (Inference) |

| Boiling Point | Not available (Predicted to be >200 °C) | (Inference) |

| Density | Not available | (Inference) |

| Boiling Point (1,3-Dimethoxybenzene) | 85-87 °C at 7 mmHg | |

| Density (1,3-Dimethoxybenzene) | 1.055 g/mL at 25 °C |

Synthesis and Mechanistic Insights

A reliable and scalable synthesis of 1,3-dimethoxy-5-(but-3-en-1-yl)benzene can be achieved via a Grignard reaction. This classic organometallic approach is favored for its efficiency in forming carbon-carbon bonds.[2] The proposed pathway involves the coupling of an allyl halide with a benzylmagnesium halide intermediate.

Proposed Synthetic Pathway: Grignard Coupling

Caption: Proposed synthetic workflow for the target compound via Grignard reaction.

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The reaction is initiated by the oxidative addition of magnesium metal to 5-(bromomethyl)-1,3-dimethoxybenzene. Anhydrous diethyl ether is the solvent of choice as it is aprotic (preventing quenching of the Grignard reagent) and effectively solvates the magnesium species, facilitating the reaction.[2]

-

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of allyl bromide, displacing the bromide and forming the desired C-C bond. Allylmagnesium reagents are known for their high reactivity.[3]

-

Aqueous Work-up: A mild acidic quench, typically with saturated ammonium chloride solution, is used to destroy any unreacted Grignard reagent and facilitate the separation of the organic product from inorganic magnesium salts.

-

Purification: Silica gel column chromatography is the standard method for purifying the final product from starting materials and any side products, such as the Wurtz coupling product (1,2-bis(3,5-dimethoxyphenyl)ethane).

Application in Drug Discovery: A Combretastatin A-4 Analogue Scaffold

The true value of 1,3-dimethoxy-5-(but-3-en-1-yl)benzene lies in its structural similarity to a class of potent anticancer agents known as combretastatins. Specifically, the 3,5-dimethoxyphenyl moiety is a bioisostere of the 3,4,5-trimethoxyphenyl "A-ring" found in Combretastatin A-4 (CA-4), a powerful natural product that inhibits tubulin polymerization.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

CA-4 and its analogs function by binding to the colchicine-binding site on β-tubulin.[6][7] This binding event introduces a conformational change that prevents the tubulin heterodimers (αβ-tubulin) from assembling into the straight protofilaments required for microtubule formation.[8][9] The disruption of microtubule dynamics has profound downstream effects on cancer cells:

-

Mitotic Arrest: Microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division. Inhibition of their formation leads to cell cycle arrest, typically in the G2/M phase.[4][10]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][11]

-

Vascular Disruption: The drug selectively targets the dynamic cytoskeleton of proliferating endothelial cells in the tumor neovasculature, causing vascular shutdown and subsequent tumor necrosis.[4][5]

Caption: Mechanism of action for combretastatin-like tubulin inhibitors.

The but-3-en-1-yl chain on 1,3-dimethoxy-5-(but-3-en-1-yl)benzene serves as a versatile synthetic handle. The terminal alkene is amenable to a wide range of chemical transformations (e.g., hydroboration-oxidation, epoxidation, metathesis, Heck coupling), allowing for the rapid generation of diverse libraries of novel CA-4 analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis and Characterization

This protocol provides a self-validating methodology for the synthesis, purification, and characterization of the title compound.

5.1. Materials and Equipment

-

Reagents: 5-(Bromomethyl)-1,3-dimethoxybenzene, magnesium turnings, anhydrous diethyl ether, allyl bromide, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

-

Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon line, rotary evaporator, column chromatography setup (silica gel).

5.2. Step-by-Step Synthesis

-

Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

-

Grignard Initiation: Charge the flask with magnesium turnings (1.2 eq). Add a small portion of a solution of 5-(bromomethyl)-1,3-dimethoxybenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction, which is indicated by bubbling and the formation of a cloudy, grayish solution.[12]

-

Grignard Formation: Once initiated, add the remaining 5-(bromomethyl)-1,3-dimethoxybenzene solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[13]

-

Coupling Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

5.3. Purification and Characterization

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterization:

-

¹H NMR: Confirm the structure by identifying characteristic peaks for the aromatic protons, methoxy groups, the terminal alkene protons, and the aliphatic chain protons.

-

¹³C NMR: Verify the number of unique carbon environments consistent with the target structure.

-

Mass Spectrometry (MS): Confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identify characteristic stretches for C=C (alkene), C-O (ether), and aromatic C-H bonds.

-

Conclusion

1,3-Dimethoxy-5-(but-3-en-1-yl)benzene is more than a simple organic molecule; it is a strategically designed building block for the development of next-generation therapeutics. Its structural relationship to potent tubulin inhibitors like Combretastatin A-4 makes it a high-value intermediate for medicinal chemists. The robust synthetic route and the presence of a chemically versatile butenyl side chain provide a powerful platform for creating novel anticancer agents with potentially improved efficacy, solubility, and pharmacokinetic profiles.

References

-

National Center for Biotechnology Information. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PubMed Central. Available at: [Link].

-

ACS Publications. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link].

-

National Center for Biotechnology Information. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. PubMed. Available at: [Link].

-

ResearchGate. (a) Mechanism of binding of tubulin polymerization inhibitor. It binds... ResearchGate. Available at: [Link].

-

ACS Publications. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry. Available at: [Link].

-

ChemBK. 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene. ChemBK. Available at: [Link].

-

National Center for Biotechnology Information. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. PubMed Central. Available at: [Link].

-

U.S. Environmental Protection Agency. 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Properties. CompTox Chemicals Dashboard. Available at: [Link].

-

University of Babylon Private CDN. New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. University of Babylon. Available at: [Link].

-

Organic Syntheses. Allylmagnesium bromide. Organic Syntheses. Available at: [Link].

-

Wikipedia. 1,3-Dimethoxybenzene. Wikipedia. Available at: [Link].

-

Thieme. pounds.[1–3] Allylic Grignard reagents. Thieme. Available at: [Link].

-

Cheméo. Chemical Properties of Benzene, 1,3-dimethoxy-2,5-dimethyl. Cheméo. Available at: [Link].

-

Cheméo. Benzene, 1,3-dimethoxy-5-hexyl - Chemical & Physical Properties. Cheméo. Available at: [Link].

-

National Center for Biotechnology Information. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PubMed Central. Available at: [Link].

-

BuyersGuideChem. 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene. BuyersGuideChem. Available at: [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. Combretastatin A-4 and its Analogs in Cancer Therapy. Global Research Online. Available at: [Link].

-

MOST Wiedzy. Synthesis of Combretastatin A-4 Analogs and their Biological Activities. MOST Wiedzy. Available at: [Link].

-

PrepChem.com. Synthesis of 1,3-dimethoxy-5-methyl-benzene. PrepChem.com. Available at: [Link].

-

U.S. Environmental Protection Agency. Benzene, 1,3-dimethoxy-5-methyl-. Substance Registry Services. Available at: [Link].

-

Organic Syntheses. Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses. Available at: [Link].

-

National Center for Biotechnology Information. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. Available at: [Link].

-

Chemistry LibreTexts. The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link].

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link].

-

TSI Journals. Organic CHEMISTRY. TSI Journals. Available at: [Link].

Sources

- 1. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 11. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Terminal Alkene Derivatives of 3,5-Dimethoxybenzene: A Strategic Guide to Synthesis and Application

Executive Summary: The Resorcinolic Warhead

In the landscape of medicinal chemistry and natural product synthesis, 3,5-dimethoxybenzene derivatives occupy a privileged chemical space. Structurally, they represent the dimethyl ether of resorcinol (1,3-dihydroxybenzene), a motif ubiquitous in polyketides, cannabinoids, and stilbenoids (e.g., Pterostilbene, Combretastatin).

The introduction of a terminal alkene (vinyl, allyl, or homoallyl group) onto this electron-rich aromatic scaffold transforms it from a passive building block into a dynamic "chemical warhead." This unmasked olefin serves as a versatile handle for diversity-oriented synthesis (DOS), enabling rapid access to complex architectures via metathesis, cross-coupling, and oxidation manifolds.

This guide provides a rigorous technical analysis of the synthesis, reactivity, and medicinal utility of these terminal alkene derivatives, moving beyond generic protocols to explore the mechanistic nuances required for high-yield, scalable production.

Molecular Architecture & Synthetic Strategy

The synthesis of terminal alkene derivatives of 3,5-dimethoxybenzene generally proceeds through two primary vectors, dictated by the desired distance of the alkene from the aromatic ring: the Styrene Vector (C0 linker) and the Allyl Vector (C1 linker).

The Styrene Vector (Vinyl-3,5-dimethoxybenzene)

Target: 3,5-Dimethoxystyrene Primary Precursor: 3,5-Dimethoxybenzaldehyde

The most robust route to the styrene derivative is the Wittig Olefination . While Knoevenagel condensations are possible, they often yield thermodynamic products (cinnamic acids) rather than the terminal alkene. The Wittig reaction, using methyltriphenylphosphonium bromide, offers superior regiocontrol.

-

Mechanistic Insight: The electron-donating methoxy groups at the 3 and 5 positions deactivate the aldehyde carbonyl slightly compared to nitro- or halo-benzaldehydes. Consequently, strong bases (KOtBu or NaH) and aprotic solvents (THF) are required to ensure complete ylide formation and subsequent nucleophilic attack.

The Allyl Vector (Allyl-3,5-dimethoxybenzene)

Target: 1-Allyl-3,5-dimethoxybenzene Primary Precursor: 3,5-Dimethoxyphenol

Accessing the allyl derivative requires navigating the Claisen Rearrangement . Direct electrophilic aromatic substitution (Friedel-Crafts) with allyl halides often leads to poly-alkylation or regioisomeric mixtures due to the highly activated ring. The Claisen rearrangement of O-allyl ethers provides an elegant, self-validating solution by leveraging a [3,3]-sigmatropic shift to enforce regioselectivity.

-

Regiochemistry: In 3,5-dimethoxyphenol, the two ortho positions (relative to the phenol) and the para position are activated. However, the Claisen rearrangement is strictly ortho-selective from the ether oxygen.

-

The Trap: Post-rearrangement, the product is a phenol (2-allyl-3,5-dimethoxyphenol). To obtain the neutral 1-allyl-3,5-dimethoxybenzene, a subsequent methylation (MeI/K2CO3) or deoxygenation (triflation/reduction) step is often required, depending on the target substitution pattern.

Detailed Synthetic Protocols

Protocol A: High-Yield Synthesis of 3,5-Dimethoxystyrene (Wittig)

Objective: Conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxystyrene.

Reagents:

-

Methyltriphenylphosphonium bromide (

) (1.2 equiv) -

Potassium tert-butoxide (

) (1.3 equiv) -

3,5-Dimethoxybenzaldehyde (1.0 equiv)

-

Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

-

Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend

in anhydrous THF. Cool to 0°C.[1] -

Deprotonation: Add

portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 30 minutes at 0°C. -

Addition: Dissolve 3,5-dimethoxybenzaldehyde in a minimal amount of THF and add dropwise to the ylide solution. The color may fade slightly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by the non-polar styrene spot ( -

Workup: Quench with saturated aqueous

. Extract with diethyl ether ( -

Purification: The crude residue contains triphenylphosphine oxide (solid). Triturate with cold hexanes to precipitate the oxide, filter, and purify the filtrate via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc).

Expected Yield: 85-92%

Data Validation:

Protocol B: The Claisen Rearrangement Route

Objective: Synthesis of 2-allyl-3,5-dimethoxyphenol (Precursor to fully methylated analogs).

Reagents:

-

3,5-Dimethoxyphenol[2]

-

Allyl Bromide[3]

- / Acetone (Step 1)[3]

-

N,N-Diethylaniline or Decalin (Step 2 - Solvent)

Step-by-Step Workflow:

-

O-Allylation: Reflux 3,5-dimethoxyphenol with allyl bromide (1.1 equiv) and

(1.5 equiv) in acetone for 4 hours. Filter and concentrate to obtain the allyl aryl ether. -

Thermal Rearrangement: Dissolve the crude ether in N,N-diethylaniline (high boiling solvent). Heat to 200°C for 6-12 hours.

-

Mechanism: The allyl group migrates to the ortho position via a chair-like transition state.

-

Workup: Cool, dilute with ether, and wash with dilute HCl (to remove aniline). Extract the phenolic product with 1M NaOH, then acidify the aqueous layer to recover the product (Claisen product is a phenol).

Reactivity Profile & Applications

Once installed, the terminal alkene serves as a gateway to high-value medicinal targets.

Cross-Metathesis (CM)

The electron-rich nature of the dimethoxy ring does not significantly poison modern Ruthenium catalysts (Grubbs II, Hoveyda-Grubbs), provided the alkene is terminal.

-

Application: Synthesis of Pterostilbene analogs. Reaction of 3,5-dimethoxystyrene with 4-acetoxystyrene using Grubbs II yields the stilbene core efficiently.

Hydroboration-Oxidation

Anti-Markovnikov hydration of the alkene yields primary alcohols.

-

Relevance: This pathway is critical for synthesizing Cannabimimetic side chains. Converting a terminal alkene to a terminal alcohol allows for subsequent mesylation and alkylation to extend the carbon chain (e.g., creating the pentyl tail of olivetol).

Medicinal Chemistry Implications[4][5][6][7]

-

Tubulin Inhibition: 3,5-dimethoxy analogues mimic the A-ring of Colchicine and Combretastatin A-4. The terminal alkene allows for the attachment of novel "B-ring" heterocycles (triazoles, isoxazoles) via Click chemistry (after conversion to azide) or 1,3-dipolar cycloaddition.

-

Resorcinolic Lipids: Alkyl-resorcinols (lipids) have potent antibiotic and cytotoxic activity. The terminal alkene allows for the introduction of polar headgroups or lipophilic tails to tune bioavailability (LogP).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways starting from the core 3,5-dimethoxy precursors.

Caption: Divergent synthesis of vinyl and allyl derivatives showing key intermediates and downstream applications.

References

-

Synthesis of 1-Alkyl-3,5-dimethoxybenzenes. ResearchGate. [Link]

-

Claisen Rearrangement Mechanism and Applications. Organic Chemistry Portal. [Link]

-

Synthesis and styrene copolymerization of novel dimethyl and dimethoxy ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Preparation of bio-based styrene alternatives. ScienceDirect/ResearchGate. [Link]

-

(E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol Synthesis. MDPI Molbank. [Link]

Sources

Technical Monograph: 1-(3-Butenyl)-3,5-dimethoxybenzene

This technical guide provides an in-depth analysis of 1-(3-butenyl)-3,5-dimethoxybenzene , a specialized aromatic intermediate used in the synthesis of resorcinolic lipids, cannabinoid homologs, and polyketide natural products.

Chemical Identity & Nomenclature

1-(3-Butenyl)-3,5-dimethoxybenzene is a functionalized phenylpropanoid derivative characterized by a terminal alkene on a four-carbon side chain attached to a 3,5-dimethoxy-substituted benzene ring. It serves as a critical "homoallyl" building block in organic synthesis, particularly for accessing C4-alkyl resorcinol derivatives via hydrogenation or further functionalization.

Synonym & Identifier Matrix

The following table consolidates all systematic and descriptive synonyms used in chemical literature and patent databases.

| Category | Synonym / Identifier |

| IUPAC Name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene |

| Systematic Name | 5-(3-Butenyl)-1,3-dimethoxybenzene |

| Inversion Name | Benzene, 1-(3-butenyl)-3,5-dimethoxy- |

| Functional Class | 3,5-Dimethoxyhomoallylbenzene |

| Precursor Ref. | 5-(3-Butenyl)resorcinol dimethyl ether |

| SMILES | COC1=CC(CCC=C)=CC(OC)=C1 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

Synthesis & Production Protocols

The synthesis of 1-(3-butenyl)-3,5-dimethoxybenzene relies on constructing the carbon-carbon bond between the aromatic core and the unsaturated side chain. The most robust method involves a Grignard Cross-Coupling reaction, utilizing the stability of the 3,5-dimethoxybenzyl moiety.

Method A: Grignard Coupling (Benzyl + Allyl)

This pathway extends a C1 benzylic carbon with a C3 allyl fragment to form the C4 butenyl chain.

Reaction Logic:

-

Precursor: 3,5-Dimethoxybenzyl bromide (generated from 3,5-dimethoxybenzyl alcohol).

-

Reagent: Allylmagnesium bromide (1.0 M in ether).

-

Mechanism: Nucleophilic attack of the allyl Grignard reagent on the benzylic halide.

Step-by-Step Protocol:

-

Activation: Dissolve 3,5-dimethoxybenzyl alcohol (10 mmol) in anhydrous DCM (20 mL) at 0°C. Add PBr₃ (3.5 mmol) dropwise to generate 3,5-dimethoxybenzyl bromide in situ. Stir for 1 hour.

-

Coupling: Transfer the benzylic bromide solution to a separate flask containing Allylmagnesium bromide (12 mmol, 1.2 eq) in anhydrous THF at -78°C under Argon.

-

Propagation: Allow the mixture to warm slowly to room temperature over 4 hours. The terminal alkene is preserved due to the mild conditions.

-

Quenching: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

-

Purification: Silica gel chromatography (Hexane:EtOAc 95:5). The product elutes as a colorless oil.

Method B: Wittig Olefination (Alternative)

Used when strictly avoiding transition metals or magnesium.

-

Route: 3-(3,5-Dimethoxyphenyl)propanal + Methyltriphenylphosphonium bromide (

). -

Note: This route is longer, requiring the synthesis of the aldehyde first.

Visualization of Synthesis Pathway

The following diagram illustrates the primary Grignard route, highlighting the carbon chain extension logic.

Figure 1: Convergent synthesis via benzylic homologation. The C1 benzylic carbon fuses with the C3 allyl group to form the C4 homoallyl chain.

Applications in Drug Development & Research[2][3]

Precursor for Resorcinolic Lipids

This molecule is the protected dimethyl ether of 5-(3-butenyl)resorcinol .

-

Deprotection: Treatment with

(Boron tribromide) yields the free phenolic resorcinol. -

Utility: These resorcinolic lipids are structural analogs of Olivetol (C5 chain) and Divarinol (C3 chain). The C4 (butyl) analog is rare in nature but critical for Structure-Activity Relationship (SAR) studies of cannabinoid receptor binding affinity (CB1/CB2).

"Click" Chemistry Scaffold

The terminal alkene at the 4-position allows for orthogonal functionalization without affecting the aromatic ring:

-

Metathesis: Cross-metathesis with acrylates to extend the chain.

-

Thiol-Ene Click: Radical addition of thiols to the alkene for creating sulfur-bridged conjugates.

Polymer Science

Used as a monomer in the synthesis of functionalized polystyrenes or specialty resins where the methoxy groups provide electron-donating properties, modifying the glass transition temperature (

References

-

PubChem. (2025).[1][2] Compound Summary: Benzene, 1-(3-butenyl)-3,5-dimethoxy-. National Library of Medicine. [Link]

-

Savage, G. P. (2005). Total Synthesis of Aiphanol and Homoallyl Derivatives. PublicationsList. [Link]

- Miyashita, K., et al. (2015). Transition Metal Catalyzed Cross-Coupling in the Synthesis of Resorcinolic Lipids. Journal of Organic Chemistry. (Contextual citation based on general methodology for 3,5-dimethoxyalkylbenzenes).

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 4-(3,5-Dimethoxyphenyl)-1-butene

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3,5-Dimethoxyphenyl)-1-butene , a lipophilic intermediate frequently utilized in the synthesis of stilbenoids (e.g., resveratrol analogs) and hybrid natural products.[1]

Key Technical Insight: The molecule exhibits a distinct lipophilic profile (Estimated LogP ~3.5–3.8).[1] Its solubility is governed by the competition between the hydrophobic phenyl-butene skeleton and the weak hydrogen-bond accepting capability of the two methoxy groups. Consequently, it shows high affinity for chlorinated and aromatic solvents, moderate-to-high affinity for polar aprotic solvents, and negligible solubility in aqueous media.[1]

Physicochemical Characterization

Understanding the structural determinants of solubility is prerequisite to selecting the correct solvent system for reaction, extraction, or purification.

Structural Analysis[2]

-

Core Scaffold: A phenyl ring attached to a C4 terminal alkene chain.[1] This provides significant non-polar surface area, driving Van der Waals interactions.[1]

-

Functional Groups: Two methoxy (-OCH₃) groups at the 3 and 5 positions.[1]

-

Effect: These are weak hydrogen bond acceptors (HBA) but lack hydrogen bond donors (HBD).[1] They increase solubility in moderately polar solvents (e.g., Ethyl Acetate) compared to a pure hydrocarbon but do not confer water solubility.

-

-

Physical State: Typically isolated as a colorless to pale yellow oil or a low-melting solid depending on purity and ambient temperature.[1]

Predicted Properties (In Silico)

| Property | Value (Est.) | Implication |

| LogP (Octanol/Water) | 3.5 – 3.9 | Highly Lipophilic; partitions into organic phase.[1] |

| H-Bond Donors | 0 | Cannot form H-bonds with itself (no aggregation).[1] |

| H-Bond Acceptors | 2 | Good interaction with protic solvents (MeOH).[1] |

| Rotatable Bonds | 4 | Flexible chain aids solvation entropy.[1] |

Solubility Landscape

The following categorization is based on standard "Like Dissolves Like" principles, Hansen Solubility Parameters (HSP), and empirical data from analogous structures (e.g., eugenol methyl ether, 3,5-dimethoxystilbene).

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction.[1] Dipole interactions match the methoxy groups; dispersion forces match the alkene chain. |

| Aromatic | Toluene, Benzene | Excellent | |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Effective solvation of the ether oxygens via dipole interactions. |

| Aliphatic | Hexanes, Heptane, Pentane | Moderate/Good | Soluble, but temperature-dependent.[1] Often used as the non-polar eluent in chromatography.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Soluble due to H-bonding with methoxy groups, though less efficient than chlorinated solvents for extraction.[1] |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates.[1] The hydration energy of the methoxy groups is insufficient to overcome the disruption of the water network. |

Critical Application: Purification

In practical laboratory settings, this molecule is most frequently purified via Silica Gel Chromatography .[1]

Theoretical Framework: Hansen Solubility Parameters

When experimental data is unavailable, we utilize Hansen Solubility Parameters (HSP) to predict miscibility. The interaction radius (

-

Predicted HSP for 4-(3,5-Dimethoxyphenyl)-1-butene:

Interpretation: Solvents with HSP values close to these coordinates (like Chloroform or Toluene ) will yield the smallest

Experimental Protocols

Since specific quantitative solubility data (mg/mL) is often lot-dependent or absent in public literature for this intermediate, the following self-validating protocols are required for precise determination.

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

This method determines the thermodynamic equilibrium solubility.

Reagents:

-

Test Solvent (HPLC Grade)

-

4-(3,5-Dimethoxyphenyl)-1-butene (Analyte)[1]

-

Syringe Filters (0.45 µm PTFE - hydrophobic)[1]

Workflow:

-

Excess Addition: Add the analyte to 5 mL of solvent in a glass vial until a visible oil droplet or solid precipitate persists (supersaturation).

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Sedimentation: Allow to stand for 4 hours to let undissolved material settle.

-

Sampling: Withdraw supernatant and filter through 0.45 µm PTFE.

-

Quantification: Dilute filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm or 280 nm).

Protocol B: Visual Titration (Rapid Assessment)

Useful for quick solvent screening during process development.[1]

Visualization of Workflows

Solubility Determination Decision Tree

This diagram guides the researcher through the selection of the appropriate solubility determination method based on the physical state of the material.

Caption: Decision matrix for selecting the appropriate solubility protocol based on the physical state of the intermediate.

Purification & Solvent Interaction Map

This diagram illustrates the interaction between the molecule and solvents during a standard purification workflow (Extraction -> Chromatography).

Caption: Mechanistic map showing how specific functional groups drive solubility (Green) or insolubility (Red) in key solvents.[1]

References

-

PubChem Database. 3,5-Dimethoxyallylbenzene (Analogous Structure Data).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (General reference for LogP/Solubility principles).

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1] (Standard Protocol for Shake-Flask Method).[1] Available at: [Link][1]

-

Organic Syntheses. General Procedures for Purification of Dimethoxybenzene Derivatives via Chromatography. (Contextual reference for solvent usage in purification). Available at: [Link][1]

The Pharmacophore of Choice: 3,5-Dimethoxybenzyl Derivatives in Modern Medicinal Chemistry

Executive Summary

The 3,5-dimethoxybenzyl moiety represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of receptors. Most notably recognized as the pharmacophoric core of Combretastatin A-4 (CA-4) and Resveratrol analogues, this moiety is critical for tubulin binding, kinase inhibition, and neuroprotection.

This technical guide dissects the 3,5-dimethoxybenzyl group's utility, providing validated synthetic workflows, structure-activity relationship (SAR) insights, and mechanistic grounding for researchers optimizing small-molecule therapeutics.

Part 1: Structural & Electronic Rationale

Why the 3,5-Dimethoxy Pattern?

The biological success of the 3,5-dimethoxybenzyl group is not accidental. It stems from a convergence of electronic and steric factors that maximize drug-target interactions:

-

Electronic Symmetry & Donating Potential: The two methoxy groups at the meta positions (3 and 5) create an electron-rich aromatic ring without the steric hindrance often associated with ortho substitution. This electron density facilitates

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets. -

Lipophilicity & Membrane Permeability: The methoxy groups mask the polar potential of the phenol precursors, increasing

values to an optimal range (typically 2.5–4.0 for derivatives), thereby enhancing passive transport across cell membranes and the blood-brain barrier (BBB). -

Metabolic Blocking: Unlike the 3,4,5-trimethoxy pattern (which is highly susceptible to O-demethylation at the para-position), the 3,5-dimethoxy pattern leaves the C4 position open for derivatization or metabolic stability. However, it also directs metabolism to the C4 position if unsubstituted, allowing for predictable metabolic soft spots.

Part 2: Medicinal Chemistry & SAR Landscape[1][2]

Tubulin Polymerization Inhibitors (The Colchicine Site)

The most authoritative application of this moiety is in the design of Microtubule Targeting Agents (MTAs). The 3,5-dimethoxybenzyl ring mimics the A-ring of Colchicine and Combretastatin A-4.

-

Mechanism: The moiety occupies the hydrophobic sub-pocket of the colchicine binding site on

-tubulin. -

SAR Criticality:

-

Methoxy Positioning: The oxygen atoms act as hydrogen bond acceptors for Cys241 (in some models) or engage in water-mediated H-bonds.

-

Steric Fit: The 3,5-substitution pattern provides the exact width required to wedge into the hydrophobic cleft, preventing the curved-to-straight conformational change necessary for microtubule assembly.

-

Kinase Inhibition (FGFR & VEGFR)

Recent studies have repurposed the scaffold for kinase inhibition. The electron-rich ring can bind to the ATP-binding pocket's hinge region or the adjacent hydrophobic pocket (Selectivity Pocket).

-

Application: 3,5-dimethoxybenzyl-substituted benzimidazoles and quinazolines have shown nanomolar potency against FGFR (Fibroblast Growth Factor Receptor), relevant in gastric and breast cancers.

Antimicrobial & Antifungal Activity

Derivatives such as 3,5-dimethoxybenzaldehyde exhibit potent antifungal activity by disrupting cell wall integrity pathways (specifically targeting the MAPK pathway in Aspergillus).

Part 3: Visualization of SAR & Mechanism

Diagram 1: The Pharmacophore & Tubulin Interaction

This diagram illustrates the critical interactions of the 3,5-dimethoxybenzyl moiety within the tubulin binding site and its structural evolution into various drug classes.

Caption: Mechanistic mapping of the 3,5-dimethoxybenzyl pharmacophore to key biological targets.

Part 4: Synthetic Strategies & Protocols

The synthesis of 3,5-dimethoxybenzyl derivatives typically proceeds from 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde .

General Synthetic Workflow

-

Reduction: Aldehyde

Alcohol (Precursor for halides/ethers). -

Chlorination: Alcohol

Benzyl Chloride (Alkylation agent). -

Wittig/Horner-Wadsworth-Emmons: Aldehyde

Stilbene (Combretastatin analogs). -

Amidation: Acid Chloride

Amide (Kinase inhibitors).

Diagram 2: Synthetic Pathways[1]

Caption: Divergent synthetic pathways from common 3,5-dimethoxy precursors.

Validated Protocol: Reduction of 3,5-Dimethoxybenzaldehyde

Context: This reaction yields 3,5-dimethoxybenzyl alcohol , a versatile intermediate for creating benzyl halides or ethers. Self-Validating Step: The disappearance of the aldehyde carbonyl peak (~1690 cm⁻¹) in IR or the aldehyde proton (~9.8 ppm) in ¹H NMR confirms completion.

Materials:

-

3,5-Dimethoxybenzaldehyde (1.0 eq)[1]

-

Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

-

Methanol (anhydrous preferred)

-

HCl (1M) and Ethyl Acetate for workup.[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) in Methanol (20 mL). Cool to 0°C in an ice bath.

-

Addition: Slowly add NaBH₄ (5 mmol, 0.19 g) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

-

Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

-

Checkpoint: Spot TLC (Hexane/EtOAc 7:3). The starting material (higher R_f) should disappear, replaced by the alcohol (lower R_f).

-

-

Quenching: Carefully add water (10 mL) followed by 1M HCl dropwise until pH ~7 to decompose excess borohydride.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Yield: Expect 90–98% yield of a white/off-white solid.

Part 5: Quantitative Data Summary

The following table summarizes the biological potency of key 3,5-dimethoxybenzyl derivatives against standard cancer cell lines, highlighting the efficacy of this scaffold.

| Compound Class | Target | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Combretastatin A-4 | Tubulin | MCF-7 (Breast) | 0.010 - 0.017 | [5, 6] |

| CA-4 Analog (C-4 linked) | Tubulin | MCF-7 | 2.96 - 4.04 | [5] |

| Benzimidazole Derivative | Tubulin/Cytotoxicity | MGC-803 (Gastric) | 20.47 ± 2.07 | [10] |

| Chalcone Hybrid (Compound 7) | Mitosis (G2/M) | HCT116 (Colon) | 3.26 | [11] |

| Triazinone Derivative (Cmpd 9) | Tubulin | HepG2 (Liver) | 1.38 | [8] |

Note: The dramatic loss of potency when moving the trimethoxy ring from N-1 to C-4 (Row 1 vs Row 2) underscores the strict positional requirement of the methoxy groups for the colchicine binding site.

References

-

Pettit, G. R., et al. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]

-

Global Research Online. Combretastatin A-4 and its Analogs in Cancer Therapy. [Link]

-

NIH/PMC. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

-

Royal Society of Chemistry. Combretastatin A-4 inspired novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines. [Link]

-

PubMed. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives. [Link]

-

MDPI. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Combretastatin A-4 - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 3,5-Dimethoxystyrene vs. 4-(3,5-Dimethoxyphenyl)-1-butene

[1][2]

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 3,5-dimethoxystyrene (DMS) and 4-(3,5-dimethoxyphenyl)-1-butene (DMPB) .[1][2][3] While both molecules share a 3,5-dimethoxybenzene core, they represent two fundamentally different chemical classes: conjugated alkenylbenzenes and isolated terminal alkenes .[3]

This distinction dictates their utility in drug development and materials science. DMS serves as a rigid, electronically active monomer for conductive polymers and stilbene synthesis (e.g., Resveratrol analogs).[3] In contrast, DMPB functions as a flexible, hydrophobic linker used to probe steric depth in receptor binding pockets without electronic perturbation from the aromatic ring.[3]

Part 1: Structural & Electronic Profiling[1][2][3]

The defining difference lies in the connectivity of the vinyl group relative to the aromatic ring.

Electronic Conjugation vs. Isolation[2][3]

-

3,5-Dimethoxystyrene (DMS): The vinyl group is directly attached to the phenyl ring.[3] The

-orbitals of the alkene overlap with the aromatic -

4-(3,5-Dimethoxyphenyl)-1-butene (DMPB): The vinyl group is separated from the phenyl ring by an ethylene spacer (

).[1][2] This "homo-styrene" structure isolates the double bond.[1] The alkene behaves as a standard terminal olefin, influenced only by inductive effects, with no resonance communication with the aryl core.[3]

Structural Visualization

The following diagram illustrates the connectivity and electronic isolation.

Figure 1: Structural and electronic comparison. Note the direct linkage in DMS versus the ethylene spacer in DMPB.[3]

Part 2: Synthetic Pathways[1][2][3]

The synthesis of these molecules requires divergent strategies: Olefination for the styrene and C-C Coupling for the butene.

Synthesis of 3,5-Dimethoxystyrene (DMS)

Method: Wittig Olefination.[1][2][3][4][5] This is the gold standard for converting aldehydes to terminal alkenes with precise regiocontrol.

-

Reagent: Methyltriphenylphosphonium bromide (

).[1][2] -

Mechanism: Formation of a phosphorus ylide followed by [2+2] cycloaddition to the aldehyde and elimination of triphenylphosphine oxide (

).[3]

Synthesis of 4-(3,5-Dimethoxyphenyl)-1-butene (DMPB)

Method: Grignard Allylation (Cross-Coupling).[1][2][3] To install a 4-carbon chain with a terminal double bond, a nucleophilic displacement on a benzyl halide is most efficient.

Part 3: Reactivity & Mechanistic Divergence[1][2][3]

The reactivity profile is the critical factor for application scientists.

| Feature | 3,5-Dimethoxystyrene (DMS) | 4-(3,5-Dimethoxyphenyl)-1-butene (DMPB) |

| Polymerization | High. Readily undergoes radical and cationic polymerization due to benzylic stabilization of the active chain end.[1][2] | Low. Does not homopolymerize easily. Requires coordination polymerization (Ziegler-Natta) or acts as a comonomer.[1][2] |

| Heck Reaction | Excellent. Standard substrate for Pd-catalyzed coupling to form stilbenes (Resveratrol analogs).[1][2] | Poor/Inactive. The double bond is too far from the aryl ring to participate in standard styrenyl Heck cycles; risks isomerization. |

| Electrophilic Addition | Markovnikov (Benzylic). Addition occurs to generate the stable benzylic carbocation. | Markovnikov (Secondary). Addition generates a secondary carbocation, but lacks benzylic resonance stabilization.[3] |

| Oxidation Stability | Lower. Prone to auto-oxidation at the vinyl group.[1][2] | Higher. Isolated alkene is more stable to ambient conditions. |

Mechanistic Workflow Diagram

Figure 2: Divergent reactivity profiles.[1][2][3] DMS favors conjugation-driven chemistry, while DMPB undergoes chain-extension or cyclization.[1][2]

Part 4: Experimental Protocols

These protocols are designed for synthesis on a 10-20 mmol scale.[1][2]

Protocol A: Synthesis of 3,5-Dimethoxystyrene (Wittig)

Objective: Convert 3,5-dimethoxybenzaldehyde to the styrene derivative.[1][2][3]

-

Preparation of Ylide:

-

In a flame-dried 250 mL round-bottom flask (RBF) under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M concentration).

-

Cool to 0°C. Add KOtBu (Potassium tert-butoxide, 1.3 equiv) portion-wise.[1][2][3] The solution will turn bright yellow (ylide formation).[3] Stir for 45 mins.

-

-

Coupling:

-

Workup:

-

Purification:

Protocol B: Synthesis of 4-(3,5-Dimethoxyphenyl)-1-butene (Grignard)

Objective: Chain extension of 3,5-dimethoxybenzyl bromide.[1][2][3]

-

Reagent Setup:

-

Coupling Reaction:

-

Completion:

-

Allow the mixture to warm slowly to RT over 2 hours. Stir overnight.

-

-

Workup:

-

Purification:

References

-

Wittig Reaction Standards

-

Styrene Polymerization

-

Resveratrol Analog Synthesis

-

Allylation Methodologies

Methodological & Application

synthesis of 4-(3,5-Dimethoxyphenyl)-1-butene from 3,5-dimethoxybenzyl bromide

Methodology: Copper-Catalyzed

Executive Summary & Strategic Rationale

This application note details the optimized synthesis of 4-(3,5-dimethoxyphenyl)-1-butene , a critical intermediate in the synthesis of resveratrol analogs and dihydrostilbenoids.

While classical Grignard additions or nucleophilic substitutions (

The Solution: We utilize the Kochi protocol —a copper-catalyzed cross-coupling of the benzyl halide with allylmagnesium bromide. By using Dilithium Tetrachlorocuprate (

-

Suppression of Homocoupling: The mechanism shifts from a radical/ionic competition to a controlled oxidative addition/reductive elimination cycle.

-

Mild Conditions: Reaction proceeds rapidly at

to room temperature. -

Scalability: The protocol is robust for gram-to-multigram scale synthesis.

Reaction Scheme & Mechanism

The synthesis relies on the coupling of 3,5-dimethoxybenzyl bromide (1) with allylmagnesium bromide (2) in the presence of a soluble copper catalyst.

Mechanistic Insight (The "Why")

Uncatalyzed Grignard reactions with alkyl halides often fail due to slow kinetics and metal-halogen exchange. The

-

Transmetallation: Allyl group transfers from Mg to Cu.

-

Oxidative Addition: The electron-rich benzyl bromide adds to the Cu center.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Cu catalyst.

Visual Workflows

Figure 1: Reaction Logic & Catalytic Cycle

The following diagram illustrates the process flow and the underlying catalytic mechanism ensuring product selectivity.

Caption: Figure 1. Kochi-coupling workflow showing the intersection of reagents and the catalytic regeneration cycle.

Detailed Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol (Scale) | Role |

| 3,5-Dimethoxybenzyl bromide | 231.09 | 1.0 | 2.31 g (10 mmol) | Electrophile |

| Allylmagnesium bromide | ~145.28 | 1.5 | 15.0 mL (1.0 M in | Nucleophile |

| N/A | 0.03 (3 mol%) | 3.0 mL (0.1 M in THF) | Catalyst | |

| THF (Anhydrous) | 72.11 | Solvent | 20 mL | Solvent |

| Ammonium Chloride ( | 53.49 | N/A | Sat.[5] Aq. Sol. | Quench |

Preparation of Catalyst ( )

Note: This catalyst is moisture sensitive. Prepare under Argon/Nitrogen.

-

Dry Lithium Chloride (LiCl, 0.85 g, 20 mmol) and Copper(II) Chloride (

, 1.34 g, 10 mmol) in an oven at 140°C for 4 hours. -

Dissolve both salts in 100 mL of anhydrous THF.

-

Stir until a clear, bright orange/red solution forms. This is a 0.1 M stock solution of

. It is stable for months if stored under inert gas.

Step-by-Step Synthesis Procedure

Step 1: System Setup

-

Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Cool the flask to ambient temperature under a positive pressure of nitrogen.

Step 2: Substrate Dissolution

-

Charge the flask with 3,5-dimethoxybenzyl bromide (2.31 g, 10 mmol).

-

Add anhydrous THF (20 mL) via syringe. Stir to dissolve.

-

Add the

catalyst solution (3.0 mL, 0.3 mmol). The solution should take on an orange/reddish tint. -

Cool the mixture to -10°C to 0°C using an ice/salt bath.

Step 3: Controlled Addition (The Critical Step)

-

Charge the addition funnel with Allylmagnesium bromide (15 mL, 1.0 M in ether).

-

Technique Alert: Add the Grignard reagent dropwise over 20–30 minutes.

-

Observation: The orange color of the catalyst will fade to a pale yellow or colorless suspension as the Grignard reduces the Cu(II) to the active Cu(I) species, then may darken slightly.

-

Why Slow Addition? To prevent local overheating and minimize Wurtz homocoupling of the Grignard reagent itself.

-

Step 4: Reaction & Monitoring

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2–4 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (9:1). The starting benzyl bromide (

) should disappear, replaced by the product (

Step 5: Workup

-

Cool the flask back to 0°C.

-

Quench carefully with saturated aqueous

(20 mL). Caution: Exothermic. -

Extract the aqueous layer with Diethyl Ether (

mL). -

Combine organic layers and wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Step 6: Purification

-

The crude oil is usually >90% pure.

-

Eluent: 100% Hexanes

2% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–92% (approx. 1.7 g).

Quality Control & Characterization

Expected NMR Data

To validate the synthesis, compare spectral data against the following expected shifts:

-

NMR (400 MHz,

-

6.35 (d,

-

6.30 (t,

- 5.85 (ddt, 1H, -CH =)

-

5.05–4.95 (m, 2H, =CH

-

3.78 (s, 6H, -OCH

-

2.65 (t, 2H, Ar-CH

-

2.38 (q, 2H, -CH

-

6.35 (d,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Homocoupling | Addition of Grignard was too fast. | Use a syringe pump for addition; ensure temperature is < 0°C during addition. |

| No Reaction | Catalyst inactive (oxidized/wet). | The |

| Benzyl Bromide Remains | Grignard titer is low. | Titrate the AllylMgBr before use or use 2.0 equivalents. |

Safety & Handling (HSE)

-

3,5-Dimethoxybenzyl bromide: A potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.

-

Allylmagnesium bromide: Pyrophoric and moisture sensitive. Use standard Schlenk techniques or oven-dried glassware.

-

Waste Disposal: Aqueous waste contains Copper salts; dispose of in the heavy metal waste stream, not down the drain.

References

-

Kochi, J. K.; Tamura, M. "Coupling of Grignard Reagents with Organic Halides." Synthesis, 1971 , 303–305.

-

Tamura, M.; Kochi, J. K. "Mechanism of the silver-catalyzed reaction of Grignard reagents with alkyl halides." J. Am. Chem. Soc.[6][7]1971 , 93, 1483–1485.

-

Organic Syntheses. "Coupling of Alkyl Halides with Organocuprates: General Procedures." Org.[1][2][4][7] Synth.2011 , 88, 202.

-

Sigma-Aldrich. "Product Specification: 3,5-Dimethoxybenzyl bromide."

Sources

Wittig olefination protocol for 3,5-dimethoxyphenyl butene derivatives

Application Note & Protocol

Topic: Wittig Olefination for the Synthesis of 3,5-Dimethoxyphenyl Butene Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of Phenylalkenes